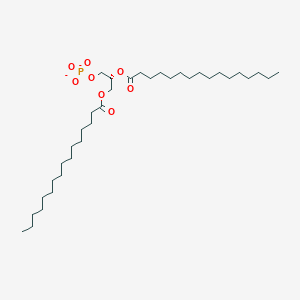

Dipalmitoyl phosphatidate

Description

Properties

Molecular Formula |

C35H67O8P-2 |

|---|---|

Molecular Weight |

646.9 g/mol |

IUPAC Name |

[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/p-2/t33-/m1/s1 |

InChI Key |

PORPENFLTBBHSG-MGBGTMOVSA-L |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Dipalmitoyl Phosphatidate

De Novo Synthesis of Phosphatidate

The de novo synthesis of phosphatidate is a universal and fundamental pathway in lipid metabolism, beginning with the precursor glycerol-3-phosphate. nih.gov This process involves two sequential acylation reactions to form phosphatidic acid, which serves as a branch point for the synthesis of storage lipids (triacylglycerols) and membrane lipids (glycerophospholipids). nih.govtandfonline.com

The initial and rate-limiting step in the de novo synthesis of glycerolipids is catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT). nih.govmdpi.com This enzyme facilitates the acylation of glycerol-3-phosphate at the sn-1 position by transferring a long-chain fatty acyl-CoA, resulting in the formation of 1-acyl-sn-glycerol-3-phosphate, commonly known as lysophosphatidic acid (LPA). nih.govnih.gov

In mammals, four isoforms of GPAT have been identified (GPAT1, GPAT2, GPAT3, and GPAT4), which are categorized based on their subcellular localization and biochemical properties. nih.gov GPAT1 and GPAT2 are located in the mitochondrial outer membrane, while GPAT3 and GPAT4 reside in the endoplasmic reticulum membrane. nih.gov These isoforms exhibit preferences for different fatty acyl-CoA substrates, which is a key factor in determining the acyl chain composition of the resulting phosphatidate. For the synthesis of dipalmitoyl phosphatidate, palmitoyl-CoA would serve as the acyl donor in this initial step.

Following the initial acylation, the second reaction is catalyzed by 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT). tandfonline.comwikipedia.org This enzyme transfers a second acyl group from an acyl-CoA molecule to the free sn-2 position of lysophosphatidic acid. tandfonline.comnih.gov The product of this reaction is 1,2-diacyl-sn-glycerol 3-phosphate, or phosphatidic acid. wikipedia.org To generate dipalmitoyl phosphatidate specifically, the AGPAT enzyme would utilize a second molecule of palmitoyl-CoA as the acyl donor to acylate a 1-palmitoyl-sn-glycerol-3-phosphate intermediate.

Multiple AGPAT isoforms exist in mammals, each encoded by a distinct gene and displaying tissue-specific expression patterns and substrate preferences, suggesting they have specialized roles in different tissues. tandfonline.com

Table 1: Enzymes in the De Novo Synthesis of Phosphatidate

| Enzyme | Abbreviation | Substrates | Product | Step |

|---|---|---|---|---|

| Glycerol-3-Phosphate Acyltransferase | GPAT | Glycerol-3-phosphate, Acyl-CoA | 1-Acyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) | 1 (Initial Acylation) |

Dipalmitoyl Phosphatidate Generation via Diacylglycerol Kinase (DGK) Pathways

An alternative route to phosphatidate synthesis involves the direct phosphorylation of diacylglycerol (DAG). This reaction is catalyzed by a family of enzymes known as Diacylglycerol Kinases (DGKs). mdpi.comresearchgate.net This pathway is not only a means of producing phosphatidate but also serves to attenuate DAG-mediated signaling. mdpi.com Mammalian cells express ten DGK isozymes, which are grouped into five types based on their structural features. mdpi.commdpi.com

While it was once believed that DGK isozymes primarily phosphorylate 1-stearoyl-2-arachidonoyl-DG derived from phosphatidylinositol turnover, recent studies have shown that most DGK isozymes (with the exception of DGKε) can phosphorylate a diverse range of DAG molecular species. mdpi.comnih.gov This substrate flexibility allows for the generation of specific pools of phosphatidic acid with distinct acyl chain compositions.

Research has identified that certain DGK isozymes are responsible for producing PA species containing palmitic acid (16:0). For instance, DGKα has been shown to generate 16:0/16:0-PA in melanoma cells. nih.gov Similarly, DGKδ can produce various 16:0-containing PA species, including 16:0/16:0-PA, in myoblast cells stimulated with high glucose. nih.gov

A particularly significant finding is the role of DGKζ in the specific generation of dipalmitoyl phosphatidate (referred to as 32:0-PA in mass spectrometry studies) during cellular differentiation. nih.govnih.gov Studies on Neuro-2a neuroblastoma cells induced to differentiate by retinoic acid or serum starvation revealed a dramatic and transient increase in the levels of 16:0/16:0-PA. nih.govnih.gov

Using liquid chromatography/mass spectrometry (LC/MS), researchers identified the specific PA molecular species produced during this process. nih.gov Subsequent experiments using siRNA to silence the expression of different DGK isozymes demonstrated that the silencing of DGKζ, but not DGKδ, significantly reduced the production of the 16:0/16:0-PA species. nih.govnih.gov Furthermore, the deficiency of DGKζ also markedly attenuated neurite outgrowth, indicating that the DGKζ-mediated production of dipalmitoyl phosphatidate is a key event in the early stages of neuroblastoma cell differentiation. nih.gov These findings highlight a highly specific role for DGKζ in producing a distinct pool of dipalmitoyl phosphatidate that is functionally important for neuronal development processes. nih.govnih.gov

Table 2: DGK Isozymes and Dipalmitoyl Phosphatidate (16:0/16:0-PA) Production

| DGK Isozyme | Cellular Context | Key Finding | Reference |

|---|---|---|---|

| DGKζ | Neuroblastoma Cell Differentiation | Dramatically and specifically increases 16:0/16:0-PA production, which is crucial for neurite outgrowth. | nih.govnih.gov |

| DGKα | Melanoma Cells | Attenuation of DGKα activity reduces the production of 16:0/16:0-PA. | mdpi.comnih.gov |

Phosphatidate Production through Phospholipase D (PLD) Hydrolysis

Phosphatidate can also be generated through the hydrolysis of structural phospholipids (B1166683), most notably phosphatidylcholine (PC), by the enzyme Phospholipase D (PLD). wikipedia.orgsigmaaldrich.com PLD catalyzes the cleavage of the terminal phosphodiester bond of a phospholipid, releasing the head group (e.g., choline) and leaving behind phosphatidic acid. wikipedia.orgnih.gov

This pathway is a major source of PA produced in response to a wide array of stimuli, including hormones, neurotransmitters, and growth factors. nih.govnih.gov In human neutrophils, stimulation with a chemotactic peptide leads to the rapid production of PA almost exclusively through the action of PLD on phosphatidylcholine. nih.gov The PA generated via the PLD pathway is a potent signaling molecule itself but can also be further metabolized by PA phosphohydrolase to produce diacylglycerol, another important second messenger. nih.govnih.gov The specific acyl chain composition of the PA produced by PLD directly reflects the composition of the parent phospholipid substrate. Therefore, the hydrolysis of dipalmitoyl phosphatidylcholine would yield dipalmitoyl phosphatidate.

PLD-Mediated Phosphatidate Generation from Membrane Phospholipids.nih.govnih.gov

The generation of phosphatidate by PLD is a tightly regulated process initiated by a wide range of extracellular stimuli, including hormones, growth factors, and neurotransmitters, which bind to G-protein-coupled receptors and receptor tyrosine kinases. nih.govresearchgate.net This activation leads to a transient increase in cellular PLD activity. nih.gov The resulting phosphatidic acid is a critical second messenger that modulates the activity of various downstream effector proteins, thereby influencing a multitude of cellular processes. researchgate.netresearchgate.net

Involvement of PLD Isoforms in Specific Cellular Processes.nih.govnih.govunr.edu.ar

Mammals express two major isoforms of PLD, PLD1 and PLD2, which, despite sharing structural similarities, exhibit distinct regulatory properties and subcellular localizations, suggesting they have non-redundant roles in cellular function. wikipedia.orgmdpi.comnih.gov

PLD1: This isoform is primarily located in intracellular compartments, including the Golgi apparatus, endosomes, and the perinuclear region. mdpi.comwikipedia.org PLD1 plays significant roles in membrane trafficking, such as endocytosis and exocytosis. nih.govwikipedia.org For instance, it is implicated in the endocytosis of the B cell receptor and the secretion of catecholamines. wikipedia.org It is also involved in the regulation of the cytoskeleton and cell migration. nih.gov

PLD2: In contrast, PLD2 is almost exclusively found at the plasma membrane, often within lipid rafts. mdpi.comwikipedia.org PLD2 is involved in signaling pathways related to cell proliferation and survival. nih.gov It can activate the Ras-ERK signaling cascade, leading to cell transformation or proliferation. cusabio.com PLD2 also participates in cytoskeletal organization and phagocytosis. nih.govwikipedia.org

Both PLD1 and PLD2 are involved in processes like phagocytosis in macrophages, where they are coordinately regulated and show distinct localizations during the process. aai.org The specific functions of these isoforms are also linked to their interactions with a variety of proteins, including small GTPases of the ARF and Rho families, protein kinase C, and various scaffolding proteins. nih.govnih.gov

Regulation of Dipalmitoyl Phosphatidate Biosynthesis.

The biosynthesis of dipalmitoyl phosphatidate is a highly regulated process, ensuring that its levels are appropriate for maintaining membrane integrity and for its role as a signaling molecule. This regulation occurs at multiple levels, including the control of the enzymes involved in its synthesis.

Enzymatic Regulation by Post-Translational Modifications (e.g., Phosphorylation) of Biosynthetic Enzymes.donga.ac.krnih.gov

The activity of enzymes in the dipalmitoyl phosphatidate biosynthetic pathway is modulated by post-translational modifications, with phosphorylation being a key mechanism.

Phospholipase D (PLD): Both PLD1 and PLD2 are subject to phosphorylation. Casein kinase II (CKII) has been shown to phosphorylate and activate both PLD1 and PLD2. donga.ac.krnih.gov This phosphorylation is implicated in the stimulation of cell proliferation. donga.ac.kr Protein kinase Cα (PKCα) also phosphorylates PLD1 and PLD2, although this phosphorylation does not directly activate the enzymes but is part of the complex regulation of PLD activity. mdpi.com Furthermore, cAMP-dependent protein kinase (PKA) can phosphorylate PLD1, which may play a role in the inhibitory effect of elevated cAMP on PLD activation. nih.gov The phosphorylation of PLD can also influence its interaction with regulatory proteins, such as RhoA. nih.gov

Other Biosynthetic Enzymes: While much of the focus has been on PLD, other enzymes in the de novo synthesis pathway are also likely regulated by post-translational modifications, although this is a less explored area for dipalmitoyl phosphatidate specifically.

Subcellular Localization and Membrane Association of Key Biosynthetic Enzymes (e.g., PlsX).researchgate.netmdpi.comnih.gov

The subcellular localization of biosynthetic enzymes is critical for their function, placing them in proximity to their substrates and downstream effectors.

PlsX: In bacteria, the enzyme PlsX is a key player in the initial steps of phosphatidic acid synthesis. unr.edu.arnih.gov It is a peripheral membrane enzyme that converts acyl-acyl carrier protein (acyl-ACP) to acyl-phosphate. unr.edu.arnih.gov The proper association of PlsX with the cell membrane is essential for the efficient transfer of its product, acyl-phosphate, to the next enzyme in the pathway, PlsY. nih.govresearchgate.netnih.gov Studies have shown that PlsX binds directly to lipid bilayers via a hydrophobic loop. nih.govresearchgate.net While it is generally distributed uniformly on the membrane, it can occasionally form foci. nih.govbrandeis.edu Its membrane association is influenced by factors like membrane fluidity and phospholipid charge. researchgate.netusp.br Detachment of PlsX from the membrane severely hampers phospholipid synthesis. unr.edu.arresearchgate.net

PLD Isoforms: As mentioned previously, PLD1 and PLD2 have distinct subcellular localizations. PLD1 is found mainly on intracellular membranes like the Golgi and endosomes, while PLD2 is predominantly at the plasma membrane. mdpi.comwikipedia.org This differential localization is crucial for their specific roles in signal transduction and membrane trafficking.

Metabolic Channeling of Lipid Precursors for Dipalmitoyl Phosphatidate Synthesis.mdpi.comnih.gov

Metabolic channeling is a process where the intermediates of a metabolic pathway are passed directly from one enzyme to the next without diffusing into the bulk cytosol. This mechanism increases the efficiency of the pathway and protects unstable intermediates.

In the context of dipalmitoyl phosphatidate synthesis, evidence suggests that substrate channeling plays a significant role.

Bacterial Phospholipid Synthesis: In bacteria, the membrane association of PlsX is thought to facilitate the channeling of its product, acyl-phosphate, to PlsY. unr.edu.arnih.govnih.gov This prevents the diffusion and potential degradation of the unstable acyl-phosphate intermediate. asbmb.org This channeling ensures the efficient flow of substrates into the phospholipid synthesis pathway. unr.edu.arnih.gov

Eukaryotic Phospholipid Synthesis: In eukaryotes, there is also evidence for the channeling of lipid precursors. For instance, in the synthesis of phosphatidylcholine, the product of CTP:phosphocholine cytidylyltransferase α is channeled to the nuclear-located cholinephosphotransferase (CEPT1), increasing the efficiency of de novo synthesis. molbiolcell.orgmolbiolcell.org Similarly, the synthesis of phosphatidylinositol from phosphatidic acid is influenced by the fatty acyl-CoA composition, suggesting preferential routing of certain species. nih.gov Interactions between enzymes like glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAT) may form metabolons that facilitate local lipid channeling. oup.com This channeling is dependent on the expression, activity, and localization of the pathway enzymes. nih.gov

Intermediary Metabolism of Dipalmitoyl Phosphatidate.

Dipalmitoyl phosphatidate is a central intermediate in lipid metabolism, standing at a branch point from which several other important lipids are synthesized. basicmedicalkey.com Its metabolic fate is crucial for cellular function, influencing everything from membrane composition to signal transduction.

The primary metabolic routes for dipalmitoyl phosphatidate are:

Conversion to Diacylglycerol (DAG): Dipalmitoyl phosphatidate can be dephosphorylated by phosphatidate phosphatases (also known as lipins) to produce diacylglycerol. wikipedia.orgnih.govrutgers.edu This DAG can then be utilized for the synthesis of triacylglycerols (the main form of energy storage) or for the synthesis of major membrane phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911) via the Kennedy pathway. nih.govnih.gov

Conversion to CDP-Diacylglycerol: Alternatively, dipalmitoyl phosphatidate can be converted to CDP-diacylglycerol by the enzyme CDP-diacylglycerol synthase. nih.gov CDP-diacylglycerol is the precursor for the synthesis of other important phospholipids, including phosphatidylinositol, phosphatidylglycerol, and cardiolipin (B10847521). nih.govmhmedical.com

The partitioning of dipalmitoyl phosphatidate between these two pathways is a critical regulatory point in lipid synthesis. nih.gov In addition to its role as a precursor, phosphatidic acid itself acts as a signaling molecule, regulating the transcription of phospholipid synthesis genes. nih.gov

Furthermore, dipalmitoyl phosphatidate can be metabolized to lysophosphatidic acid (LPA) by the action of phospholipase A1 or A2. researchgate.net LPA is another potent signaling lipid. The degradation and resynthesis of phospholipids, such as the breakdown of exogenous dipalmitoylphosphatidylcholine and the reutilization of its components for new synthesis, has been observed in specialized cells like granular pneumocytes. nih.gov

The table below summarizes the key enzymes and products in the intermediary metabolism of dipalmitoyl phosphatidate.

| Precursor | Enzyme | Product | Metabolic Pathway |

| Dipalmitoyl Phosphatidate | Phosphatidate Phosphatase (Lipin) | Diacylglycerol (DAG) | Synthesis of Triacylglycerols, Phosphatidylcholine, and Phosphatidylethanolamine (Kennedy Pathway) |

| Dipalmitoyl Phosphatidate | CDP-Diacylglycerol Synthase | CDP-Diacylglycerol | Synthesis of Phosphatidylinositol, Phosphatidylglycerol, and Cardiolipin |

| Dipalmitoyl Phosphatidate | Phospholipase A1/A2 | Lysophosphatidic Acid (LPA) | Lipid Signaling |

Dephosphorylation to Diacylglycerol (DAG) by Phosphatidate Phosphatase (PAP) Enzymes

The dephosphorylation of phosphatidate to yield diacylglycerol and inorganic phosphate (B84403) is a crucial step in the synthesis of triacylglycerol and certain phospholipids. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as phosphatidate phosphatases (PAPs), also referred to as phosphatidic acid phosphatases (PAPs) or 3-sn-phosphatidate phosphohydrolases. nih.govwikipedia.org These enzymes are pivotal in regulating the balance between PA and DAG, two lipids that are not only metabolic intermediates but also important signaling molecules. nih.govrutgers.edu The activity of PAP enzymes essentially governs whether a cell will channel its resources towards storage lipids (via DAG and subsequently TAG) or towards membrane phospholipids synthesized through the CDP-DAG pathway. nih.govnih.gov

PAP enzymes are broadly classified into two main types based on their requirement for a magnesium ion (Mg²⁺) cofactor:

Mg²⁺-dependent PAPs (PAP1): These are soluble enzymes that can associate with membranes, particularly the nuclear/endoplasmic reticulum membrane, and are primarily involved in the de novo synthesis of glycerolipids. nih.govwikipedia.orgrutgers.edu The mammalian Lipin family (Lipin1, Lipin2, Lipin3) are examples of PAP1 enzymes. wikipedia.orgd-nb.info

Mg²⁺-independent PAPs (PAP2 or LPPs): These are typically integral transmembrane enzymes with a broader substrate specificity, dephosphorylating other lipid phosphates in addition to PA. Their primary roles are in lipid signaling. nih.govwikipedia.org

The activity of PAP enzymes is tightly regulated through multiple mechanisms to ensure lipid homeostasis. ontosight.ai These regulatory strategies include transcriptional control, allosteric regulation, and post-translational modifications like phosphorylation. wikipedia.orgontosight.ai

Regulation of PAP activity is complex and involves several factors:

Phosphorylation/Dephosphorylation: In yeast, the PAP1 enzyme Pah1p is regulated by phosphorylation by multiple protein kinases (e.g., Cdc28p, Pho85p-Pho80p). nih.govnih.govnih.gov Dephosphorylation, carried out by the Nem1p–Spo7p phosphatase complex located on the endoplasmic reticulum, activates PAP activity and facilitates its association with the membrane. nih.govnih.gov

Allosteric Regulation: PAP activity can be influenced by its own substrate and product; it is activated by phosphatidate and inhibited by diacylglycerol. ontosight.ai Furthermore, anionic phospholipids such as cardiolipin, CDP-diacylglycerol, and phosphatidylinositol act as activators, primarily by decreasing the enzyme's Km for phosphatidate. nih.govacs.org

Inhibitors: The sphingoid base sphinganine (B43673) has been shown to inhibit PAP activity and counteract its activation by anionic phospholipids. nih.govacs.org In laboratory settings, sodium fluoride (B91410) (NaF) is a potent inhibitor. umich.edu

Transcriptional Control: Mammalian Lipin1 expression is induced by glucocorticoids during the differentiation of fat cells (adipocytes). wikipedia.org

Table 1: Regulatory Factors of Phosphatidate Phosphatase (PAP) Activity

| Regulator Type | Factor | Effect on PAP Activity | Reference |

| Activators | Phosphatidate (Substrate) | Activation | ontosight.ai |

| Cardiolipin | Activation | nih.gov | |

| CDP-Diacylglycerol | Activation | wikipedia.orgnih.gov | |

| Phosphatidylinositol | Activation | wikipedia.orgnih.gov | |

| Dephosphorylation (e.g., by Nem1-Spo7) | Activation | nih.govnih.gov | |

| Inhibitors | Diacylglycerol (Product) | Inhibition | ontosight.ai |

| Sphingosine / Sphinganine | Inhibition | wikipedia.orgnih.gov | |

| Phosphorylation (e.g., by Cdc28p, Pho85p-Pho80p) | Inhibition | nih.govnih.govnih.gov | |

| Sodium Fluoride (NaF) | Inhibition | umich.edu | |

| Transcriptional | Glucocorticoids (on Lipin1) | Induction | wikipedia.org |

By controlling the relative amounts of phosphatidate and diacylglycerol, PAP activity is a cornerstone of lipid homeostasis. nih.govrutgers.edu The diacylglycerol produced by PAP is a direct precursor for the synthesis of triacylglycerol (TAG), the primary form of energy storage, as well as the major membrane phospholipids phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway. nih.govnih.govbiologists.com

The regulation of PAP activity has profound effects on cellular physiology:

Control of Lipid Storage: Active PAP channels DAG towards TAG synthesis, promoting the formation of lipid droplets for energy storage. nih.govd-nb.info Conversely, inhibiting PAP activity can lead to a significant decrease in TAG levels. d-nb.info

Membrane Biogenesis: The balance between PA and DAG influences the growth and morphology of cellular membranes, particularly the nuclear/endoplasmic reticulum membrane. nih.govrutgers.edu A lack of PAP activity can lead to an abnormal expansion of these membranes due to the accumulation of PA and increased phospholipid synthesis at the expense of TAG synthesis. rutgers.edubiologists.com

Gene Expression: In yeast, PA levels, controlled by PAP activity, regulate the transcription of genes involved in phospholipid synthesis. nih.govbiologists.com

Cellular Signaling: Both PA and DAG are signaling molecules involved in processes like vesicular trafficking and membrane fusion. nih.govbiologists.com PAP activity, therefore, modulates these signaling pathways by controlling the levels of these two lipids. nih.gov

Conversion to Cytidine (B196190) Diphosphate-Diacylglycerol (CDP-DAG) as a Precursor for Other Phospholipids

In a competing metabolic pathway, dipalmitoyl phosphatidate can be converted into CDP-diacylglycerol (CDP-DAG). This reaction is catalyzed by the enzyme CDP-diacylglycerol synthase (CDS), which utilizes cytidine triphosphate (CTP) to activate the phosphatidate molecule. nih.govresearchgate.net CDP-DAG is a high-energy intermediate and a key precursor for the synthesis of several important phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL). nih.govresearchgate.netlipotype.com This pathway is distinct from the DAG-mediated synthesis of phosphatidylcholine and phosphatidylethanolamine. nih.gov The formation of CDP-DAG is considered the rate-limiting step in the synthesis of phosphatidylinositol. plos.orgfrontiersin.org

The enzymes responsible for CDP-DAG synthesis exhibit specificity for the fatty acid chains of their phosphatidic acid substrate. In humans, there are two main isoforms of CDP-diacylglycerol synthase, CDS1 and CDS2, which have distinct properties and substrate preferences. nih.gov

CDS2 shows marked selectivity for the acyl chains at both the sn-1 and sn-2 positions of the phosphatidic acid. Its most preferred substrate is 1-stearoyl-2-arachidonoyl-PA (SAPA), which corresponds to the most common acyl chain composition found in phosphatidylinositol. nih.govnih.gov

CDS1 , in contrast, displays little to no substrate preference for the acyl chain composition. It shows similar activity towards various PA species, including those with different fatty acids at the sn-1 and sn-2 positions. nih.govresearchgate.net

This difference in specificity suggests that the two isoforms may be responsible for generating distinct pools of CDP-DAG, which are then used to synthesize specific phospholipid species. nih.gov While extensive data on dipalmitoyl phosphatidate specifically is limited in these studies, the lack of specificity from CDS1 implies it would likely utilize dipalmitoyl phosphatidate, whereas the high specificity of CDS2 for other species suggests it would be a less favorable substrate for that isoform. nih.gov

The CDP-DAG synthesized from precursors like dipalmitoyl phosphatidate is essential for building specific classes of phospholipids in different cellular compartments. lipotype.comnih.gov

Phosphatidylinositol (PI) Synthesis: In the endoplasmic reticulum, CDP-DAG is combined with myo-inositol by the enzyme phosphatidylinositol synthase (PIS) to form phosphatidylinositol. nih.govbasicmedicalkey.com PI is a fundamental component of cell membranes and serves as the precursor for a variety of polyphosphoinositides (e.g., PIP2), which are critical second messengers in intracellular signal transduction pathways that regulate cell growth, membrane trafficking, and the cytoskeleton. nih.govplos.orgbasicmedicalkey.com The CDS enzymes located in the ER are responsible for supplying the CDP-DAG for PI synthesis. nih.govnih.gov

Cardiolipin (CL) Synthesis: Cardiolipin is a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane, where it is essential for maintaining mitochondrial structure and the function of the electron transport chain. nih.govnih.gov The biosynthesis of cardiolipin involves CDP-DAG. First, phosphatidylglycerol (PG) is synthesized from CDP-DAG and glycerol-3-phosphate. basicmedicalkey.com Then, cardiolipin synthase catalyzes a reaction between a molecule of PG and another molecule of CDP-DAG to form cardiolipin. nih.govoeno-one.eu While the ER-localized CDS enzymes can contribute, mitochondria also have their own CDP-DAG synthesis machinery (an enzyme named TAMM41) to specifically support cardiolipin production. nih.govucl.ac.uk Studies in plants have shown that cardiolipin synthase displays substrate specificity, with a strong preference for dioleoyl species of CDP-diacylglycerol and a very low activity towards the dipalmitoyl species. This suggests that dipalmitoyl-phosphatidate is not a preferred precursor for cardiolipin synthesis in that context. nih.govresearchgate.net

Table 2: Major Metabolic Products of Dipalmitoyl Phosphatidate

| Pathway | Key Enzyme | Product | Primary Function | Cellular Location | Reference |

| Dephosphorylation | Phosphatidate Phosphatase (PAP) | Diacylglycerol (DAG) | Precursor for Triacylglycerol, Phosphatidylcholine, Phosphatidylethanolamine | Endoplasmic Reticulum, Cytosol | nih.govnih.govwikipedia.org |

| CDP-DAG Synthesis | CDP-Diacylglycerol Synthase (CDS) | CDP-Diacylglycerol (CDP-DAG) | Precursor for Phosphatidylinositol, Phosphatidylglycerol, Cardiolipin | Endoplasmic Reticulum, Mitochondria | nih.govresearchgate.netnih.gov |

Molecular Mechanisms and Biological Functions of Dipalmitoyl Phosphatidate

Dipalmitoyl Phosphatidate as a Crucial Lipid Second Messenger

Phosphatidic acid (PA), a glycerophospholipid, is recognized as a critical lipid second messenger in cellular signaling. mdpi.comresearchgate.net Unlike structural membrane lipids, the cellular levels of PA are dynamic and can be rapidly and transiently increased by the activation of several enzymes in response to extracellular signals. mdpi.comresearchgate.net Key enzymatic pathways responsible for signal-induced PA production include the hydrolysis of phosphatidylcholine by phospholipase D (PLD) and the phosphorylation of diacylglycerol (DAG) by diacylglycerol kinase (DGK). researchgate.netnih.gov As a signaling molecule, PA is involved in a wide array of cellular processes, including vesicular trafficking, cytoskeletal organization, and the regulation of cell proliferation and survival. researchgate.net Its function as a second messenger is mediated through direct interactions with various target proteins, which modulates their activity and localization. mdpi.comnih.gov The unique biophysical properties of PA, particularly its small, highly charged anionic headgroup, allow it to exert these effects by inducing changes in membrane curvature and recruiting or activating specific cytosolic proteins. nih.gov

Specific Protein-Lipid Interactions and Identification of Dipalmitoyl Phosphatidate-Binding Proteins

Phosphatidic acid executes its signaling functions by directly binding to and modulating a diverse set of cellular proteins. nih.gov These interactions are typically mediated by specific PA-binding domains (PABDs) within the target proteins. The binding often involves electrostatic interactions between the negatively charged phosphate (B84403) headgroup of PA and clusters of basic amino acid residues, such as arginine and lysine, in the protein's binding pocket. nih.gov This initial electrostatic interaction can be stabilized by hydrogen bonds and further hydrophobic interactions between the lipid's acyl chains and nonpolar residues on the protein. nih.gov

A variety of proteins have been identified as PA effectors, underscoring the lipid's central role in cellular regulation. These targets include kinases, phosphatases, GTPases, and proteins involved in lipid metabolism and membrane trafficking. nih.gov For instance, one study identified the γ isoform of the human protein phosphatase-1 catalytic subunit (PP1cγ) as a high-affinity in vitro target of PA. researchgate.net The interaction between PA and its protein partners can lead to the recruitment of the protein to a specific membrane compartment or a direct alteration of its catalytic activity. nih.gov

| Protein Target Class | Examples | Function Modulated by PA Binding |

|---|---|---|

| Protein Phosphatases | Protein Phosphatase-1 (PP1cγ) | Inhibition of catalytic activity. researchgate.net |

| Protein Kinases | mTOR, Raf-1 Kinase | Activation, membrane recruitment. nih.govnih.gov |

| Phospholipases | Phospholipase D (PLD) | Modulation of hydrolytic activity. nih.gov |

| GTPases | Arf family, Rac | Regulation of activity and localization. nih.gov |

| Lipid Kinases | Phosphatidylinositol 4-phosphate 5-kinase (PIP5K) | Stimulation of activity. nih.gov |

The binding of phosphatidate to a target protein can profoundly alter its function, acting as a molecular switch that can either activate or inhibit its activity. For example, the interaction of 1,2-dipalmitoylphosphatidic acid (DPPA) with Streptomyces chromofuscus phospholipase D (PLD) demonstrates a complex regulatory mechanism; small amounts of DPPA are necessary to initiate the rapid hydrolysis of phosphatidylcholine, while higher concentrations of DPPA inhibit the reaction. nih.gov

In another well-characterized example, phosphatidic acid acts as a potent, high-affinity inhibitor of protein phosphatase-1cγ (PP1cγ). researchgate.net The inhibition is dose-dependent and occurs at nanomolar concentrations, indicating a highly specific and potent interaction. Mechanistic studies revealed that PA behaves as a noncompetitive, tight-binding inhibitor of the enzyme, suggesting that it binds to a site distinct from the active site to modulate phosphatase activity. researchgate.net This tight-binding inhibition represents one of the most potent in vitro effects described for PA, highlighting its capacity for direct and significant regulation of key signaling enzymes. researchgate.net

| Parameter | Value |

|---|---|

| IC₅₀ | 15 nM |

| Kᵢ | 0.97 ± 0.24 nM |

| Mechanism | Noncompetitive, Tight-Binding |

The specificity of protein-phosphatidate interactions is determined by the unique structural features of the lipid. The phosphomonoester headgroup is a primary determinant of binding specificity. nih.gov Its small size and negative charge allow it to fit into specific binding pockets on proteins, where it can form hydrogen bonds and electrostatic interactions with basic residues. nih.gov The ionization state of the phosphate headgroup can shift from -1 to -2 upon protein binding, which further strengthens the interaction and serves to anchor the protein more firmly to the membrane. nih.gov

While the headgroup is crucial, the acyl chains also contribute to the binding and specificity. Structure-function analyses of the interaction between PA and PP1cγ revealed that both the lipid phosphate and the fatty acid side chains are required for inhibition. researchgate.net Lipids lacking either of these components completely lost their inhibitory effect. However, the specific composition of the fatty acid chains was found to be less critical for this particular interaction, as various PA analogs with different acyl chains still functioned as inhibitors. researchgate.net This suggests that for some proteins, the general glycerophospholipid structure is more important than the precise nature of the fatty acids attached.

Integration of Dipalmitoyl Phosphatidate Signaling with Growth Factor and Nutrient Responses

Phosphatidate signaling is a key node for integrating inputs from growth factors and nutrient availability to control cell growth, proliferation, and metabolism. nih.gov The lysosome has emerged as a central hub for this integration, where the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) assimilates various environmental cues. asbmb.org Both growth factor stimulation and the presence of amino acids trigger the production of PA, which is essential for the activation of mTORC1. nih.gov For example, growth factor signaling through receptor tyrosine kinases can stimulate the activity of phospholipase D (PLD), leading to the generation of PA. nih.gov Concurrently, amino acids promote the translocation of mTORC1 to the lysosomal surface in a PA-dependent manner. nih.gov This positions mTORC1 for subsequent activation, linking nutrient status directly to a key regulator of anabolic processes. nih.govasbmb.org

Regulation of the Mammalian Target of Rapamycin (mTOR) Pathway by Phosphatidate

Phosphatidic acid is a direct activator of the mTORC1 kinase complex. nih.govnih.gov It binds to a highly conserved region within the FK506 binding protein 12 (FKBP12)-rapamycin-binding (FRB) domain of the mTOR protein itself. nih.govnih.gov This interaction is proposed to induce a conformational change in the FRB domain, which allosterically enhances both substrate binding and the catalytic activity of the mTOR kinase. nih.govnih.gov

The activation of mTORC1 by PA is a critical step that follows the Rag GTPase-dependent recruitment of the complex to the lysosome in response to amino acids. nih.gov Furthermore, studies have shown that PA can be sufficient to induce mTORC1 substrate phosphorylation even in the absence of other signals like amino acids and growth factors, highlighting its direct and potent regulatory role. nih.gov By directly binding to and activating mTOR, PA acts as a critical lipid mediator that ensures anabolic processes, such as protein and lipid synthesis, are engaged only when cellular conditions, including nutrient and growth factor levels, are permissive. nih.govnih.gov

Involvement in Clathrin-Mediated Endocytosis and Vesicle Dynamics

Phosphatidic acid plays a selective regulatory role in clathrin-mediated endocytosis (CME), the primary pathway for internalizing cell surface receptors. molbiolcell.org Rather than being an essential structural component for all CME events, PA appears to modulate the endocytosis of specific cargo, such as the epidermal growth factor receptor (EGFR). molbiolcell.orgmolbiolcell.org

Manipulation of cellular PA levels through the inhibition of enzymes like diacylglycerol kinase (DGK) or phospholipase D (PLD) has been shown to differentially affect CME. molbiolcell.org A significant reduction in cellular PA levels following DGK inhibition led to a decreased rate of clathrin-coated pit (CCP) initiation and an increase in the lifetime of productive CCPs. molbiolcell.org This suggests that PA is involved in regulating the dynamics of pit formation and maturation. Conversely, inhibiting PLD, which paradoxically led to an increase in total cellular PA, had the opposite effect on EGFR internalization and CCP dynamics. molbiolcell.org Notably, the constitutive internalization of the transferrin receptor was unaffected by these changes in PA levels, demonstrating that PA's role is not universal but is instead specific to certain endocytic pathways, allowing for nuanced control over receptor trafficking. molbiolcell.orgmolbiolcell.org

Role in Cellular Stress Response Pathways

Dipalmitoyl phosphatidate, a species of phosphatidic acid with two saturated palmitoyl (B13399708) chains, has been identified as a significant lipid mediator in the cellular response to stress, particularly endoplasmic reticulum (ER) stress. High levels of saturated fatty acids (SFAs), such as palmitate, can be toxic to various cell types, including hepatocytes, leading to a condition known as lipotoxicity, which is associated with the degradation of ER function. nih.gov

Studies on hepatic cells have demonstrated that treatment with palmitate leads to a dramatic dilation of the ER membrane, a key indicator of ER stress and organelle dysfunction. nih.gov This morphological change is accompanied by an increase in the de novo synthesis of glycerolipids, resulting in a significant elevation of dipalmitoyl phosphatidic acid levels. nih.gov The accumulation of saturated phospholipids (B1166683) like dipalmitoyl phosphatidate is thought to contribute to the stiffening of cellular membranes, leading to a loss of function. nih.gov The typical fluid nature of the ER membrane, which is crucial for its roles in protein folding and trafficking, is compromised by the abnormal incorporation of such saturated lipid species. nih.gov

Research has quantified the impact of palmitate-induced ER stress on the morphology of the ER in hepatocytes. These findings highlight the direct correlation between the accumulation of saturated fatty acids, the subsequent increase in dipalmitoyl phosphatidate, and the manifestation of cellular stress.

Dipalmitoyl Phosphatidate in Membrane Dynamics and Biogenesis

Dipalmitoyl phosphatidate, as a species of phosphatidic acid, plays a crucial role in modulating the physical properties of cellular membranes, thereby influencing various dynamic processes essential for membrane biogenesis and remodeling.

Influence on Membrane Curvature and Remodeling Processes

The molecular geometry of dipalmitoyl phosphatidate, characterized by a small, negatively charged headgroup and two bulky acyl chains, gives it a cone-like shape. This intrinsic molecular shape is a key determinant of its influence on membrane curvature. nih.gov Lipids with this conical geometry are known to induce negative spontaneous monolayer curvature, which is a tendency to bend the membrane away from the headgroup region. nih.govelifesciences.org This property is fundamental to many cellular processes that require membrane deformation, such as vesicle budding and tubulation.

Experimental studies using model membrane systems have shown that phosphatidic acid accumulates in regions of negative membrane curvature. nih.gov In supported tubulated lipid bilayers, phosphatidic acid was found to promote the formation of more tubules compared to cylindrical lipids like phosphatidylcholine, supporting its role in generating and stabilizing curved membrane structures. nih.gov While these studies often use phosphatidic acid with unsaturated acyl chains for technical reasons, the fundamental principle of molecular shape driving curvature preference applies to dipalmitoyl phosphatidate as a saturated species.

Contribution to Membrane Fission and Fusion Events

The ability of dipalmitoyl phosphatidate to induce negative membrane curvature is directly linked to its role in membrane fission and fusion. These processes are fundamental to cellular trafficking and require precise control over membrane topology. The generation of cone-shaped lipids like phosphatidic acid in the cytosolic leaflet of a membrane can induce an inward bending, which is a critical step in the formation of a vesicle neck and subsequent fission. elifesciences.org

In the context of mitochondrial dynamics, phosphatidic acid is involved in both fusion and fission events. nih.gov The production of phosphatidic acid on the mitochondrial outer membrane can promote mitochondrial aggregation and fusion. nih.gov Conversely, the conversion of phosphatidic acid to diacylglycerol (DAG), a lipid that also influences membrane curvature, can trigger mitochondrial fission. nih.gov This dual role highlights the importance of the tightly regulated balance between different lipid species in controlling these dynamic membrane events.

Regulation of Lipid Droplet Formation, Size, and Coalescence

Dipalmitoyl phosphatidate is a key intermediate in the synthesis of triacylglycerols, the primary neutral lipids stored in lipid droplets. The de novo synthesis of triacylglycerols occurs on the endoplasmic reticulum, where dipalmitoyl phosphatidate is dephosphorylated by phosphatidic acid phosphatase to yield diacylglycerol. nih.gov This diacylglycerol is then acylated to form triacylglycerol, which accumulates between the leaflets of the ER membrane, leading to the budding and formation of a new lipid droplet. nih.gov

The regulation of phosphatidic acid levels is therefore critical for controlling the rate of triacylglycerol synthesis and, consequently, lipid droplet formation. nih.gov Studies in yeast have shown that the absence of phosphatidate phosphatase activity not only impairs triacylglycerol synthesis but also leads to an accumulation of phosphatidic acid, which can have broader effects on lipid metabolism and cellular homeostasis. nih.gov The enzymes responsible for the final steps of triacylglycerol synthesis have been found to relocalize from the ER to the surface of growing lipid droplets, suggesting that lipid droplets can expand through local lipid synthesis. nih.gov The size and number of lipid droplets are influenced by the activity of enzymes like phosphatidate phosphatase, with reduced activity leading to a decrease in lipid droplet number and size. nih.gov

While dipalmitoyl phosphatidate is a crucial precursor for the synthesis of the neutral lipids that fill lipid droplets, its direct role in promoting the fusion or coalescence of these organelles is not well-documented. The fusion of lipid droplets is a mechanism for their growth and is mediated by specific proteins, such as the CIDE (cell death-inducing DFFA-like effector) family of proteins in mammalian cells. nih.govnih.gov The phospholipid composition of the lipid droplet monolayer is also important, with studies suggesting that phosphatidylcholine plays a role in preventing the coalescence of lipid droplets. nih.gov It is plausible that the physical properties imparted by dipalmitoyl phosphatidate in the surrounding ER membrane or the nascent lipid droplet monolayer could influence the environment for fusion, but specific molecular mechanisms directly involving dipalmitoyl phosphatidate in inducing fusion have yet to be fully elucidated.

Role of Dipalmitoyl Phosphatidate in Vesicular Trafficking

Dipalmitoyl phosphatidate and its metabolic derivatives are deeply integrated into the regulation of vesicular trafficking, a complex process involving the budding, transport, and fusion of vesicles to transport cargo between different cellular compartments. The involvement of phosphatidic acid in this process is multifaceted, ranging from influencing membrane curvature for vesicle formation to modulating the activity of the protein machinery that mediates vesicle fusion. lipotype.com

One of the key mechanisms by which phosphatidic acid influences vesicular trafficking is through its interaction with the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, which is central to membrane fusion. nih.gov Research has shown that phosphatidic acid can bind to Sec18p (the yeast homolog of NSF), a protein required for the disassembly and priming of SNARE complexes for subsequent rounds of fusion. nih.govnih.gov By sequestering Sec18p, phosphatidic acid can inhibit the priming of SNAREs, thereby regulating the timing of membrane fusion events. nih.gov The conversion of phosphatidic acid to diacylglycerol by phosphatidate phosphatase can then release Sec18p, allowing it to engage with the SNARE complex and promote fusion. nih.gov This suggests a model where the localized synthesis and turnover of phosphatidic acid can act as a molecular switch to control steps in the vesicular transport pathway.

Furthermore, the derivatives of phosphatidic acid, the phosphoinositides, are master regulators of vesicular trafficking. frontiersin.org These lipids are generated through the phosphorylation of phosphatidylinositol, which is synthesized from phosphatidate. Different phosphoinositide species are enriched in specific organelle membranes and serve as docking sites for a wide array of effector proteins that control various aspects of vesicle transport, including cargo selection, coat protein recruitment, and vesicle motility. frontiersin.org

Impact on Membrane Fluidity and Structural Organization

The molecular shape of DPPA, often described as cone-like due to its small headgroup relative to its acyl chains, can induce negative curvature in membranes. This property is crucial for processes involving membrane bending and remodeling wikipedia.org. Studies have shown that the presence of DPPA can have a strong effect on the orientation of molecules within the membrane and may be related to the formation of distinct lipid microdomains nih.gov.

Interactions with Other Membrane Lipids (e.g., Dipalmitoyl Phosphatidylcholine, Cholesterol, Ergosterol)

The biophysical impact of dipalmitoyl phosphatidate is modulated by its interactions with other lipid components of the membrane, leading to complex effects on structural organization.

Dipalmitoyl Phosphatidylcholine (DPPC): DPPA is the direct product of the hydrolysis of DPPC by the enzyme Phospholipase D (PLD) nih.govnih.gov. This enzymatic conversion alters the local lipid composition, replacing the zwitterionic choline (B1196258) headgroup of DPPC with the small, anionic phosphate headgroup of DPPA. This change can initiate significant local reorganization within the membrane. While small amounts of the resulting DPPA are necessary to initiate the hydrolysis reaction, higher concentrations can inhibit the enzyme's activity nih.govnih.gov. The introduction of DPPA into a DPPC bilayer alters the packing and phase behavior of the membrane.

Cholesterol: Cholesterol is a key regulator of membrane fluidity and organization. It interacts with phospholipids to modulate the physical state of the bilayer. In membranes containing dipalmitoyl phospholipids, cholesterol acts to broaden the main gel-to-liquid crystalline phase transition, ordering the acyl chains in the fluid state and disordering them in the gel state nih.gov. Cholesterol's interaction with phospholipids can lead to the formation of cholesterol-rich domains nih.govepa.gov. The presence of DPPA alongside cholesterol has been shown to have a strong effect on the orientation of molecules and the curvature of the membrane, potentially influencing the formation of these microdomains nih.gov. The specific geometry and orientation of the phospholipid acyl chains and headgroup have a limited influence on the rate at which cholesterol desorbs from the lipid/water interface nih.gov.

Ergosterol (B1671047): Ergosterol, the primary sterol in fungal membranes, plays a role analogous to cholesterol in mammalian membranes. Molecular dynamics simulations show that ergosterol has a higher condensing effect on dipalmitoyl phosphatidylcholine (DPPC) membranes compared to cholesterol nih.govresearchgate.net. This is attributed to the smooth α-face and tail unsaturation of ergosterol, which allows for closer interaction and packing with the phospholipid acyl chains nih.govresearchgate.net. This closer packing leads to a thicker, more ordered membrane. The interaction between ergosterol and membrane phospholipids is crucial for the function of membrane proteins and for maintaining membrane integrity in fungi nih.gov. Given these strong ordering effects with DPPC, similar significant interactions that modulate membrane structure are expected in the presence of DPPA.

Table 1: Summary of Dipalmitoyl Phosphatidate Interactions with Other Lipids

| Interacting Lipid | Primary Interaction Effect | Impact on Membrane Organization |

|---|---|---|

| Dipalmitoyl Phosphatidylcholine (DPPC) | DPPA is a product of DPPC hydrolysis by Phospholipase D. | Alters local charge and headgroup packing. |

| Cholesterol | Modulates phase transition; orders fluid phase, disorders gel phase. | Promotes formation of sterol-rich domains; influences membrane curvature. |

| Ergosterol | Induces strong condensing and ordering effect on acyl chains. | Leads to thicker, more ordered membranes; crucial for fungal membrane integrity. |

Subcellular Localization and Spatial Regulation of Dipalmitoyl Phosphatidate Pools

Phosphatidate, including dipalmitoyl phosphatidate, is a low-abundance but critically important phospholipid that serves as a precursor for the synthesis of all other glycerophospholipids and triacylglycerols wikipedia.orgnih.govnih.gov. Its synthesis and subsequent metabolic channeling are tightly regulated and spatially controlled within the cell. The primary site for the de novo synthesis of phosphatidate is the endoplasmic reticulum (ER) and the contiguous nuclear membrane nih.govnih.govrutgers.edu.

The spatial regulation of phosphatidate pools is largely controlled by the subcellular localization of the enzymes responsible for its synthesis and consumption. For instance, the enzyme Pah1, a phosphatidate phosphatase, translocates from the cytoplasm to the nuclear/ER membrane to convert phosphatidate to diacylglycerol nih.govrutgers.edu. This translocation is a key regulatory step, controlled by phosphorylation and dephosphorylation events, which dictates whether phosphatidate is channeled towards the synthesis of storage lipids (triacylglycerols) or membrane phospholipids nih.govrutgers.edu. The maintenance of distinct phosphatidate pools in different organelles is crucial for cellular homeostasis and signaling.

Differential Roles of Dipalmitoyl Phosphatidate in Distinct Organellar Membranes (e.g., Endoplasmic Reticulum, Mitochondria, Nuclear Membrane)

The functions of dipalmitoyl phosphatidate vary significantly depending on its location within the cell, reflecting the specialized roles of different organelles.

Endoplasmic Reticulum (ER) and Nuclear Membrane: The ER and the outer nuclear membrane, which is continuous with the ER, are the central hubs for lipid synthesis nsf.govyoutube.com. Here, dipalmitoyl phosphatidate serves as a key metabolic branch point. It is the precursor for the synthesis of all major membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine (B1630911), as well as the storage lipid triacylglycerol nih.govrutgers.edu. The balance between these pathways is critical for regulating membrane biogenesis and energy storage rutgers.edu. The level of phosphatidate at the nuclear/ER membrane also acts as a regulatory signal, influencing the transcription of phospholipid synthesis genes nih.gov. Therefore, in this compartment, DPPA is fundamental for both structural (as a lipid precursor) and regulatory functions.

Mitochondria: While most phosphatidate is synthesized in the ER, a distinct pool exists in mitochondria nih.govnih.gov. Studies suggest that phosphatidate is synthesized on the outer surface of the outer mitochondrial membrane and can then be transferred to the inner membrane nih.gov. In mitochondria, one of the primary roles of phosphatidate is to serve as a precursor for the synthesis of cardiolipin (B10847521), a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane that is essential for mitochondrial structure and the function of the electron transport chain researchgate.net. Phosphatidic acid also plays a direct role in regulating mitochondrial dynamics; it stimulates the fusion of the outer mitochondrial membrane while inhibiting mitochondrial division (fission) nih.govresearchgate.net.

Table 2: Subcellular Roles of Dipalmitoyl Phosphatidate

| Organelle | Primary Role(s) | Key Functions |

|---|---|---|

| Endoplasmic Reticulum / Nuclear Membrane | Metabolic Precursor, Regulatory Molecule | Synthesis of all major phospholipids and triacylglycerols; Regulation of lipid synthesis gene expression; Control of membrane growth. |

| Mitochondria | Metabolic Precursor, Regulation of Dynamics | Precursor for cardiolipin synthesis; Stimulation of outer membrane fusion; Inhibition of mitochondrial division. |

Q & A

Q. How can researchers optimize LC-MS parameters for detecting low-abundance Dipalmitoyl phosphatidate isomers?

- Ionization Settings : Use ESI-negative mode with a sheath gas temperature of 300°C and capillary voltage of 3.5 kV.

- Chromatography : Employ a C8 column with isopropanol/hexane gradient elution to separate sn-1/sn-2 isomers.

- Data Acquisition : Implement parallel reaction monitoring (PRM) for targeted quantification of precursor ions (m/z 734.04) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.